7-Cyanomethotrexate Dimethyl Ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-Cyanomethotrexate Dimethyl Ester involves specific cyanation at the C-7 position. This process utilizes diethyl phosphorocyanidate to convert the dimethyl esters of methotrexate into the corresponding 7-cyano dimethyl ester derivatives. This cyanation is followed by hydrolysis to obtain the 7-hydroxy metabolites, highlighting a unique approach to modifying the drug's molecular structure for further study (Dawson et al., 1987).

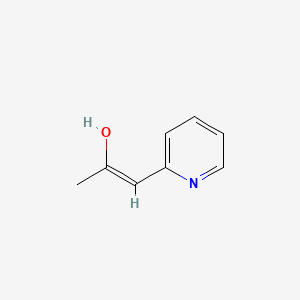

Molecular Structure Analysis

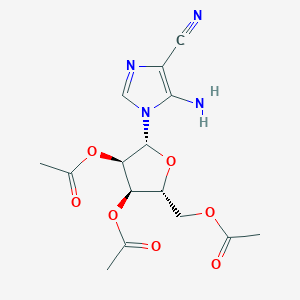

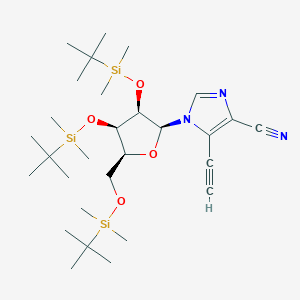

The molecular structure of 7-Cyanomethotrexate Dimethyl Ester, especially its 7-cyano derivative, represents a targeted modification to explore the role of the hydroxy group at the 7th position. This alteration is crucial for understanding the interaction with biological molecules and its effects on the drug's efficacy and metabolism.

Chemical Reactions and Properties

The enzymatic synthesis of polyglutamate derivatives from 7-hydroxymethotrexate demonstrates the compound's reactivity and its potential in biological systems. The substrate activity displayed by 7-hydroxymethotrexate for folylpolyglutamate synthetase (FPGS) across a range of concentrations underscores its chemical reactivity and the significance of its modified structure (McGuire, Hsieh, & Bertino, 1984).

Physical Properties Analysis

The study of physicochemical properties and chromatographic behavior of methotrexate-α-γ-dialkyl ester prodrugs, including those related to 7-Cyanomethotrexate Dimethyl Ester, reveals insights into solubility, partition coefficients, and chromatographic capacity factors. This analysis is essential for understanding the compound's behavior in pharmaceutical formulations and biological systems (Fort & Mitra, 1987).

Chemical Properties Analysis

The chemical properties of 7-Cyanomethotrexate Dimethyl Ester, such as its stability and reactivity, are crucial for its potential therapeutic use. The solubility and stability characteristics of methotrexate dialkyl esters provide a foundational understanding of how modifications like cyanation at the C-7 position can affect the compound's overall chemical behavior and stability in various environments (Fort & Mitra, 1990).

Applications De Recherche Scientifique

Synthesis of Metabolites : Methotrexate and its analogues, like 7-Cyanomethotrexate Dimethyl Ester, are oxidized in vivo to their hydroxy derivatives. Specific cyanation at the C-7 position of the pteridine ring system is used to produce these derivatives, which have significant biochemical implications (Dawson et al., 1987).

Solubility and Stability : Methotrexate dialkyl esters, including dimethyl esters, have been examined for their solubility and stability in different mediums, which is critical for their therapeutic efficacy and application in various treatment regimes (Fort & Mitra, 1990).

Labeling and Quantitation : The synthesis of labeled analogues of Methotrexate and 7-hydroxymethotrexate, necessary for LC/MS quantitation in biomedical studies, highlights the importance of these compounds in biochemical research and drug monitoring (Elmore et al., 2002).

DNA Adduct Formation : The role of derivatives in DNA adduct formation and their potential implications in carcinogenesis has been explored, indicating the significance of these compounds in cancer research and therapeutic strategies (Vadhanam et al., 2003).

Antifolate Properties : The synthesis and study of antifolate properties of methotrexate analogues, including 7-Cyanomethotrexate Dimethyl Ester, have implications for cancer treatment, given their potential in inhibiting dihydrofolate reductase and cell growth in tumor cells (Degraw et al., 1992).

Transport and Degradation in Skin : The transport and degradation characteristics of methotrexate dialkyl ester prodrugs across the skin are vital for their application in dermatological conditions and topical treatments (Fort, Shao, & Mitra, 1993).

Mécanisme D'action

Target of Action

The primary target of 7-Cyanomethotrexate Dimethyl Ester is currently unknown. This compound is an intermediate in the production of Methotrexate metabolites . Methotrexate, a well-known drug, primarily targets the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides and thus DNA replication.

Biochemical Pathways

As an intermediate in the production of Methotrexate metabolites , it may influence the same pathways as Methotrexate, including the folate pathway and nucleotide synthesis

Propriétés

IUPAC Name |

dimethyl (2S)-2-[[4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O5/c1-32(11-16-15(10-24)28-20-18(27-16)19(25)30-23(26)31-20)13-6-4-12(5-7-13)21(34)29-14(22(35)37-3)8-9-17(33)36-2/h4-7,14H,8-9,11H2,1-3H3,(H,29,34)(H4,25,26,28,30,31)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELAPFQSSXNBBQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C#N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112191 | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyanomethotrexate Dimethyl Ester | |

CAS RN |

112163-39-0 | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112163-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-7-cyano-6-pteridinyl)methyl]methylamino]benzoyl]-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)